Cas no 1396791-38-0 (N-2-(cyclohex-1-en-1-yl)ethyl-2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide)

N-2-(cyclohex-1-en-1-yl)ethyl-2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide structure
1396791-38-0 structure
商品名:N-2-(cyclohex-1-en-1-yl)ethyl-2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide
CAS番号:1396791-38-0
MF:C17H18F3N5O
メガワット:365.35293340683
CID:6101535
PubChem ID:71791551

N-2-(cyclohex-1-en-1-yl)ethyl-2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • N-2-(cyclohex-1-en-1-yl)ethyl-2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide
    • N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
    • F6237-2837
    • VU0538966-1
    • AKOS024541504
    • N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
    • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
    • 1396791-38-0
    • インチ: 1S/C17H18F3N5O/c18-17(19,20)13-6-8-14(9-7-13)25-23-15(22-24-25)16(26)21-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H,21,26)
    • InChIKey: WGAWKOVYGSGISJ-UHFFFAOYSA-N
    • ほほえんだ: N1=C(C(NCCC2CCCCC=2)=O)N=NN1C1=CC=C(C(F)(F)F)C=C1

計算された属性

  • せいみつぶんしりょう: 365.14634470g/mol
  • どういたいしつりょう: 365.14634470g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 517
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

N-2-(cyclohex-1-en-1-yl)ethyl-2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6237-2837-30mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
1396791-38-0
30mg
$119.0 2023-09-09
Life Chemicals
F6237-2837-4mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
1396791-38-0
4mg
$66.0 2023-09-09
Life Chemicals
F6237-2837-2μmol
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
1396791-38-0
2μmol
$57.0 2023-09-09
Life Chemicals
F6237-2837-40mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
1396791-38-0
40mg
$140.0 2023-09-09
Life Chemicals
F6237-2837-5mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
1396791-38-0
5mg
$69.0 2023-09-09
Life Chemicals
F6237-2837-25mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
1396791-38-0
25mg
$109.0 2023-09-09
Life Chemicals
F6237-2837-1mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
1396791-38-0
1mg
$54.0 2023-09-09
Life Chemicals
F6237-2837-20μmol
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
1396791-38-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6237-2837-10mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
1396791-38-0
10mg
$79.0 2023-09-09
Life Chemicals
F6237-2837-5μmol
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
1396791-38-0
5μmol
$63.0 2023-09-09

N-2-(cyclohex-1-en-1-yl)ethyl-2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide 関連文献

N-2-(cyclohex-1-en-1-yl)ethyl-2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carboxamideに関する追加情報

Introduction to N-2-(cyclohex-1-en-1-yl)ethyl-2,4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide (CAS No. 1396791-38-0)

N-2-(cyclohex-1-en-1-yl)ethyl-2,4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide is a sophisticated organic compound characterized by its intricate molecular structure and potential applications in the field of pharmaceutical chemistry. This compound, identified by the CAS number 1396791-38-0, has garnered attention due to its unique chemical properties and its potential role in the development of novel therapeutic agents.

The molecular framework of this compound incorporates several key functional groups that contribute to its reactivity and biological activity. The presence of a cyclohexenyl moiety and a trifluoromethyl substituent on the phenyl ring introduces specific electronic and steric effects that can influence the compound's interaction with biological targets. The tetrazole ring, a heterocyclic structure known for its stability and bioactivity, further enhances the compound's potential as a pharmacophore.

In recent years, there has been a growing interest in tetrazole derivatives due to their diverse biological activities. Tetrazole compounds have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in N-2-(cyclohex-1-en-1-yl)ethyl-2,4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide makes it a promising candidate for further investigation in these areas.

The cyclohexenyl group in this compound contributes to its lipophilicity, which can enhance membrane permeability and facilitate cellular uptake. This characteristic is particularly relevant in drug design, where optimizing bioavailability is crucial. Additionally, the trifluoromethyl group is known to modulate the electronic properties of molecules, often increasing metabolic stability and binding affinity to biological targets.

Recent studies have highlighted the importance of heterocyclic compounds in drug development. Tetrazole derivatives have shown promise in various preclinical models due to their ability to interact with enzymes and receptors in complex ways. The structural features of N-2-(cyclohex-1-en-1-yl)ethyl-2,4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide position it as a valuable scaffold for designing new drugs that target specific disease pathways.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to ensure high yield and purity. The use of modern spectroscopic methods such as NMR and mass spectrometry has facilitated the characterization of the compound's structure and properties.

In the context of pharmaceutical research, N-2-(cyclohex-1-en-1-yl)ethyl-2,4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide represents a significant advancement in the quest for novel therapeutic agents. Its unique structural features make it a versatile tool for medicinal chemists exploring new drug candidates. Further research is warranted to fully elucidate its pharmacological profile and potential clinical applications.

The integration of computational methods into drug discovery has also played a crucial role in evaluating the potential of this compound. Molecular modeling studies have provided insights into how N-2-(cyclohexenyl)ethyl groups interact with biological targets at an atomic level. These simulations have helped guide the optimization process toward more effective drug candidates.

Ethical considerations are paramount in pharmaceutical research. The development of new drugs must be conducted with strict adherence to regulatory guidelines to ensure safety and efficacy. The investigation of N-Bromoacetyl-substituted compounds has been a focus area due to their potential applications in various therapeutic contexts.

The future directions for research on N-Bromoacetyl-substituted compounds include exploring their role in treating neurological disorders and chronic diseases. The structural diversity offered by these compounds provides a rich foundation for designing molecules with tailored biological activities. As our understanding of disease mechanisms evolves,so does our ability to develop innovative treatments.

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